2-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a benzamide group, and a piperidine ring substituted with a dimethylsulfamoyl group.
Preparation Methods
The synthesis of 2-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The bromine atom and the benzamide group play crucial roles in its binding affinity and activity. The piperidine ring and the dimethylsulfamoyl group contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar compounds to 2-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide include other benzamide derivatives and piperidine-containing molecules. These compounds share structural similarities but differ in their specific functional groups and overall reactivity. The unique combination of the bromine atom, benzamide group, and piperidine ring in this compound distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-bromo-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O3S/c1-18(2)23(21,22)19-9-7-12(8-10-19)11-17-15(20)13-5-3-4-6-14(13)16/h3-6,12H,7-11H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCNOLCGNWIXRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.